1-[2-(4-methoxyphenyl)ethyl]-3-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
Description
The compound 1-[2-(4-methoxyphenyl)ethyl]-3-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea is a heterocyclic urea derivative featuring:
- A triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 6.
- A 4-methoxyphenethyl group linked via a urea bridge to the triazolo-pyridine scaffold.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-13-23-19(30-26-13)15-8-10-27-17(11-15)24-25-18(27)12-22-20(28)21-9-7-14-3-5-16(29-2)6-4-14/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQSHZBHOFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-methoxyphenyl)ethyl]-3-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, an oxadiazole moiety, and a triazolopyridine fragment. The molecular formula is , with a molecular weight of approximately 433.5 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and triazole exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study: Cytotoxicity Assays
In one study, several derivatives were tested for their cytotoxicity using the MTT assay. The results demonstrated that certain modifications to the chemical structure enhanced the potency against cancer cells:
- IC50 values were found to be lower than 10 µM for several derivatives.
- Flow cytometry analysis revealed that these compounds induced apoptosis in cancer cells through caspase activation.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : Compounds similar to this one have been shown to arrest the cell cycle at the G1 phase.
- Induction of Apoptosis : Activation of caspases and upregulation of p53 expression were noted in treated cells.
- Targeting Specific Receptors : Molecular docking studies suggest strong interactions with estrogen receptors and other targets associated with tumor growth.
Table 2: Biological Activity Overview
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50 < 10 µM | |
| Apoptosis Induction | Caspase-3 | Increased activity | |
| Cell Cycle Arrest | G1 Phase | Arrested proliferation |
Pharmacological Potential
The diverse biological activities suggest potential therapeutic applications beyond oncology. The compound's ability to interact with various molecular targets may also position it as a candidate for treating neurodegenerative diseases or metabolic disorders.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Evaluating synergistic effects when used alongside existing chemotherapeutics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds often exhibit significant anticancer properties. The incorporation of the triazolo-pyridine structure enhances the ability of the compound to interact with DNA and inhibit cancer cell proliferation. Specifically, compounds similar to this have shown effectiveness against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.
Antimicrobial Properties
Research has demonstrated that compounds containing oxadiazole and triazole rings possess antimicrobial activity. The unique combination of these rings in the structure of this compound may lead to enhanced antibacterial and antifungal properties. Preliminary studies could focus on testing against common pathogens to evaluate its efficacy.
Anti-inflammatory Effects
Urea derivatives are known for their anti-inflammatory properties. The specific configuration of this compound may allow it to modulate inflammatory pathways effectively. Investigations into its mechanism of action could provide insights into developing new anti-inflammatory agents.
Neurological Applications
Given the structural similarities with known neuroprotective agents, this compound could be evaluated for potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. The ability to cross the blood-brain barrier is crucial for such applications, warranting further pharmacokinetic studies.
Case Studies
Several case studies have highlighted the potential of similar compounds:
- Study on Anticancer Activity : A derivative exhibiting a similar urea structure was tested against breast cancer cell lines and showed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer drug.
- Antimicrobial Evaluation : A related compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects, which supports the hypothesis that this class of compounds can serve as effective antimicrobial agents.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
Table 1: Key Structural and Functional Comparisons
Key Observations
Urea Linkage : The target compound shares a urea bridge with 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea and Compound 14 . Urea derivatives are often exploited for hydrogen-bonding interactions in drug-receptor binding.
Oxadiazole Motif : The 3-methyl-1,2,4-oxadiazole group in the target compound is structurally analogous to the phenyl-oxadiazole in Compound 14 , which may enhance metabolic stability and π-π stacking interactions .
Triazolo-Pyridine Core: Unique to the target compound, this scaffold differentiates it from pyrrolidine- or thiazolo-based analogues. Triazolo-pyridines are known for kinase inhibitory activity in other contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
